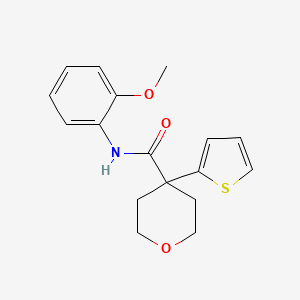

N-(2-methoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide

Description

N-(2-Methoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide is a synthetic small molecule characterized by a tetrahydropyran (oxane) ring substituted with a thiophene group at the 4-position and an amide-linked 2-methoxyphenyl moiety. Its molecular formula is C₁₈H₂₁NO₃S (molecular weight: 331.43 g/mol). The compound’s structure combines a rigid oxane scaffold with aromatic thiophene and methoxyphenyl groups, which may influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

N-(2-methoxyphenyl)-4-thiophen-2-yloxane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3S/c1-20-14-6-3-2-5-13(14)18-16(19)17(8-10-21-11-9-17)15-7-4-12-22-15/h2-7,12H,8-11H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOIXAQGEKQGCLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2(CCOCC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide typically involves multi-step organic reactions. A common approach might include:

Formation of the oxane ring: This could be achieved through cyclization reactions involving appropriate precursors.

Introduction of the thiophene ring: This step might involve coupling reactions such as Suzuki or Stille coupling.

Attachment of the methoxyphenyl group: This could be done through electrophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound might undergo oxidation reactions, particularly at the thiophene ring.

Reduction: Reduction reactions could target the carbonyl group in the carboxamide.

Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

Catalysis: The compound might serve as a ligand in catalytic reactions.

Materials Science:

Biology and Medicine

Pharmacology: Possible use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Biochemistry: Study of its interactions with biological macromolecules.

Industry

Chemical Industry: Use in the synthesis of more complex molecules.

Pharmaceutical Industry: Development of new therapeutic agents.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might involve binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs and related structures, focusing on structural features, synthetic routes, and inferred biological implications.

Structural Isomers: Positional Effects of Methoxy Substitution

- N-(4-Methoxyphenyl)-4-(Thiophen-2-yl)Oxane-4-Carboxamide (CAS 877649-91-7) Key Difference: The methoxy group is para-substituted on the phenyl ring instead of ortho. Electronic effects (e.g., resonance donation) may also differ, influencing solubility and metabolic stability . Molecular Formula: Identical to the target compound (C₁₈H₂₁NO₃S), highlighting the importance of substitution patterns over molecular weight in determining properties.

Benzyl-Substituted Analogs

- N-[(4-Methoxyphenyl)Methyl]-4-(Thiophen-2-yl)Oxane-4-Carboxamide (CAS 877650-50-5) Structural Variation: A benzyl group (-CH₂-) links the methoxyphenyl to the carboxamide. This modification may also alter pharmacokinetics, such as absorption and half-life .

Nitrothiophene Carboxamides

- N-(4-(3-Methoxy-4-(Trifluoromethyl)Phenyl)Thiazol-2-yl)-5-Nitrothiophene-2-Carboxamide Structural Differences: Incorporates a nitro group on the thiophene ring and a thiazole-linked trifluoromethylphenyl group. Impact: The nitro group is strongly electron-withdrawing, polarizing the thiophene ring and enhancing electrophilic reactivity. This feature is critical in antibacterial activity, as nitro groups can disrupt bacterial redox pathways. Synthetic Note: Prepared via HATU-mediated coupling, a method applicable to the target compound’s synthesis .

Isoxazole-Containing Carboxamides

- N-[4-(Diethylamino)Phenyl]-5-Methyl-3-(5-Methylthiophen-2-yl)Isoxazole-4-Carboxamide Structural Contrast: Replaces the oxane ring with a planar isoxazole. However, the oxane ring’s conformational flexibility in the target compound may improve adaptability to diverse binding pockets .

Piperazine and Benzo[b]Thiophene Derivatives

- 3-[4-(4-Fluorophenyl)Piperazin-1-yl]-1-(4,7-Dimethoxy-Benzo[b]Thiophen-2-yl)-1-Propanol (8c) Complexity: Features a benzo[b]thiophene core and piperazine moiety. Impact: The fluorine atom enhances metabolic stability and bioavailability. The target compound’s simpler structure may offer synthetic advantages but reduced receptor selectivity .

Antineoplastic Oxane-Carboxamide Analogs

- Dencatistat (4-[2-(Cyclopropanesulfonamido)Pyrimidin-4-yl]-N-[5-(6-Ethoxypyrazin-2-yl)Pyridin-2-yl]Oxane-4-Carboxamide)

- Structural Similarity : Shares the oxane-4-carboxamide core.

- Key Differences : Pyrimidine and pyrazine substituents introduce hydrogen-bonding sites (e.g., sulfonamido group), enhancing interactions with enzymes like CTP synthase 1. The target compound’s lack of these groups limits such interactions but may reduce off-target effects .

Biological Activity

N-(2-methoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide is an organic compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for N-(2-methoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide is C18H21N O3S, with a molecular weight of 331.43 g/mol. The compound features a methoxy group attached to a phenyl ring, a thiophene ring, and an oxane structure, which contributes to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 331.43 g/mol |

| Molecular Formula | C18H21N O3S |

| LogP | 3.1215 |

| Polar Surface Area | 41.043 Ų |

Anticancer Properties

Recent studies have demonstrated that N-(2-methoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide exhibits significant anticancer activity. In vitro assays have shown that the compound can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3) cells. The growth inhibitory concentration (GI50) values were reported to be around 5.6 µM for PC3 cells, indicating potent activity against these malignancies .

The mechanism by which this compound exerts its anticancer effects is believed to involve the modulation of specific signaling pathways associated with cell proliferation and apoptosis. It may interact with key enzymes or receptors involved in these pathways, leading to increased apoptosis in cancer cells. For instance, it has been suggested that the compound may inhibit β-amyloid secretion and protein kinases involved in neuronal excitotoxicity, which could also have implications for neurodegenerative diseases .

Pharmacological Studies

Several pharmacological studies have been conducted to assess the efficacy and safety profile of N-(2-methoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide:

- In Vivo Studies : Animal models have been used to evaluate the compound's therapeutic potential. In one study, administration of the compound led to a significant reduction in tumor size compared to control groups.

- Toxicity Assessments : Toxicological evaluations have indicated that the compound has a favorable safety profile at therapeutic doses, with minimal side effects observed in animal models.

Case Studies

A notable case study highlighted the use of N-(2-methoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide in combination therapies for cancer treatment. The study found that when used alongside traditional chemotherapeutics, this compound enhanced the overall efficacy of treatment regimens while reducing the required doses of conventional drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.